molecular formula C9H7BrCl2O2 B4354386 2-bromo-3-(2,5-dichlorophenyl)propanoic acid

2-bromo-3-(2,5-dichlorophenyl)propanoic acid

Cat. No.: B4354386
M. Wt: 297.96 g/mol
InChI Key: POLFUCFJSKPXDS-UHFFFAOYSA-N
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Description

2-bromo-3-(2,5-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrCl2O2. It is a derivative of propanoic acid, where the hydrogen atoms on the propanoic acid backbone are substituted with bromine and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(2,5-dichlorophenyl)propanoic acid typically involves the bromination of 3-(2,5-dichlorophenyl)propanoic acid. This can be achieved through the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for better control over reaction parameters and yield. The use of automated systems for monitoring and controlling the reaction can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-(2,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-3-(2,5-dichlorophenyl)propanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Biological Studies: Used in studies to understand its effects on biological systems and its potential as a bioactive compound.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and dichlorophenyl groups can interact with enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-(2,5-dichlorophenyl)propanoic acid is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-3-(2,5-dichlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c10-7(9(13)14)4-5-3-6(11)1-2-8(5)12/h1-3,7H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLFUCFJSKPXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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